molecular formula C12H16BrNO3S B2496359 {1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol CAS No. 937012-94-7

{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol

Cat. No.: B2496359
CAS No.: 937012-94-7
M. Wt: 334.23
InChI Key: AZBDTJVXMGXSBX-UHFFFAOYSA-N
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Description

{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol is a piperidine derivative featuring a 4-bromophenylsulfonyl group at the 1-position and a hydroxymethyl group at the 4-position of the piperidine ring. Key properties include:

  • Molecular Formula: C₁₂H₁₆BrNO₃S
  • Molecular Weight: 334.23 g/mol
  • Melting Point: 116–118°C
  • Hazard Classification: Xi (Irritant) .

This compound is commercially available (CAS: sc-302704) and serves as a precursor in medicinal chemistry for synthesizing analogs with varied biological profiles .

Properties

IUPAC Name

[1-(4-bromophenyl)sulfonylpiperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3S/c13-11-1-3-12(4-2-11)18(16,17)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBDTJVXMGXSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol typically involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine, followed by the introduction of a methanol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an essential intermediate for synthesizing more complex organic molecules, facilitating the development of new chemical entities.
  • Antimicrobial Properties : Preliminary studies indicate that {1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol exhibits antimicrobial activities, making it a candidate for further exploration in infectious disease treatment .
  • Antioxidant Effects : Its potential antioxidant properties are being investigated, which may contribute to protective effects against oxidative stress-related diseases.

Pharmaceutical Development

  • Neurotransmitter Interaction : The compound has been studied for its interaction with dopamine and serotonin receptors, suggesting potential applications in neuropharmacology. It may help in understanding the mechanisms of action for various psychoactive drugs .
  • Therapeutic Applications : Research is ongoing into its use as a therapeutic agent, particularly in developing drugs targeting neurological disorders .

Industrial Applications

  • Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and materials due to its unique chemical structure and reactivity.

Case Study 1: Antimicrobial Activity

In a study evaluating various piperidine derivatives, this compound demonstrated significant antibacterial activity against several strains, including E. coli and Staphylococcus aureus. This highlights its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuropharmacological Research

Research involving this compound has shown promising results in modulating serotonin receptors, indicating its potential role in treating mood disorders. Further pharmacological studies are required to establish its efficacy and safety profile.

Mechanism of Action

The mechanism of action of {1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ring Modifications

(a) (1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl)methanol
  • Structure : Differs in sulfonyl group position (3-piperidinyl vs. 4-piperidinyl).
  • Properties: Same molecular formula (C₁₂H₁₆BrNO₃S) and irritant classification but distinct stereoelectronic effects due to altered ring substitution.
  • Significance : Demonstrates how positional isomerism impacts crystallinity and reactivity .
(b) {1-[(4-Bromophenyl)methyl]pyrrolidin-3-yl}methanol
  • Structure : Pyrrolidine (5-membered ring) replaces piperidine, with a bromophenylmethyl group.
  • Properties : Smaller ring size reduces conformational flexibility. Molecular weight: 285.18 g/mol.
  • Significance : Highlights the role of ring size in pharmacokinetics and binding interactions .

Piperazine and Piperidine Derivatives

(a) 1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine
  • Structure : Piperazine ring with a methyl group and 4-bromophenylsulfonyl substituent.
  • Properties : Molecular weight 319.22 g/mol; methyl group increases steric hindrance.
  • Significance : Piperazine analogs often exhibit improved metabolic stability compared to piperidine derivatives .
(b) 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone
  • Structure: Piperazine core with fluorophenylsulfonyl and bromophenoxy groups.
  • Properties : Molecular weight 457.31 g/mol; dual halogen substitution enhances electrophilicity.
  • Significance : Fluorine substitution can improve bioavailability and target affinity .

Substituent Variations in Piperidinyl Sulfonyl Compounds

(a) 2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7j)
  • Structure : Piperazine ring with tetrazole-thio and phenylsulfonyl groups.
  • Properties : Melting point 154–156°C; higher crystallinity due to planar tetrazole.
(b) [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (11)
  • Structure : Piperidine with bromobenzyl and fluorophenyl groups.
  • Properties : Lacks sulfonyl group but includes fluorophenyl for lipophilicity.
  • Significance : Fluorine’s electron-withdrawing effects modulate receptor binding .

Data Table: Key Properties of Selected Compounds

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity Notes
{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol Piperidine 334.23 116–118 4-Bromophenylsulfonyl, hydroxymethyl Precursor for bioactive analogs
(1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl)methanol Piperidine 334.23 N/A 3-Bromophenylsulfonyl, hydroxymethyl Positional isomer
1-[(4-Bromophenyl)sulfonyl]-4-methylpiperazine Piperazine 319.22 N/A 4-Bromophenylsulfonyl, methyl Improved metabolic stability
7j () Piperazine N/A 154–156 4-Bromophenyl, tetrazole-thio Antiproliferative potential
11 () Piperidine N/A N/A 4-Bromobenzyl, 4-fluorophenyl Resistant plaque selectivity

Biological Activity

{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol is a sulfonamide compound that has garnered attention for its potential biological activities. The compound features a piperidine ring linked to a sulfonyl group and a brominated phenyl moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄BrN₃O₂S, with a molecular weight of approximately 348.21 g/mol. Its structure is characterized by:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Sulfonamide functional group : Known for its diverse biological activities.
  • Brominated phenyl group : Enhances lipophilicity and potentially increases receptor binding affinity.

Research indicates that this compound acts as an agonist for dopamine and serotonin receptors, which are critical in the regulation of mood and behavior. This mechanism suggests its potential utility in treating psychiatric disorders and conditions related to neurotransmitter imbalances.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of Alzheimer's disease and other conditions .
  • Antioxidant Activity : The sulfonamide group is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of this compound against various pathogens. Results demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Enzyme Inhibition

In vitro assays revealed that this compound significantly inhibited AChE activity. This finding suggests its potential role in developing drugs for neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructureUnique Features
1-(4-Chlorophenyl)sulfonyl-4-piperidinylmethanolStructureChlorine substituent instead of bromine
1-(Phenylsulfonyl)-4-piperidinylmethanolStructureLacks halogen substitution
1-(3-Bromophenyl)sulfonyl-4-piperidinylmethanolStructureBromine on the meta position

The presence of the brominated phenyl group in this compound may enhance its biological activity compared to other derivatives, particularly in terms of receptor binding affinity and selectivity.

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